3-(3,4-dimethoxyphenyl)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
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Overview
Description
3-(3,4-dimethoxyphenyl)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a complex organic compound that features a thiazole ring, a tetrahydroisoquinoline core, and various functional groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 3-(3,4-dimethoxyphenyl)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Construction of the tetrahydroisoquinoline core: This step involves the formation of the isoquinoline ring system, which can be done through Pictet-Spengler reaction or other suitable methods.
Coupling reactions:
Industrial production methods would require optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
3-(3,4-dimethoxyphenyl)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole or isoquinoline rings.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar compounds to 3-(3,4-dimethoxyphenyl)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide include other thiazole derivatives and tetrahydroisoquinoline-based compounds. These similar compounds may share some biological activities but differ in their potency, selectivity, and specific applications. The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct biological properties.
Properties
Molecular Formula |
C23H23N3O4S |
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Molecular Weight |
437.5 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide |
InChI |
InChI=1S/C23H23N3O4S/c1-13-12-24-23(31-13)25-21(27)19-15-7-5-6-8-16(15)22(28)26(2)20(19)14-9-10-17(29-3)18(11-14)30-4/h5-12,19-20H,1-4H3,(H,24,25,27) |
InChI Key |
WCEHIMUZSCTVFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2C(N(C(=O)C3=CC=CC=C23)C)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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